N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20N6O5S and its molecular weight is 492.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
AKOS024591327, also known as F0648-0053 or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, primarily targets the signal transducer and activator of transcription 3 (Stat3) protein . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
AKOS024591327 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear translocation, which are necessary for its function .
Biochemical Pathways
By inhibiting Stat3, AKOS024591327 affects the JAK-STAT signaling pathway . This pathway is involved in processes like cell growth, differentiation, and immune response. The inhibition of Stat3 leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
It is known that some compounds similar to akos024591327 have high human intestinal absorption . This suggests that AKOS024591327 might also have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of Stat3 by AKOS024591327 leads to a significant reduction in the development of arthritis in collagen-induced arthritis (CIA) model mice . This suggests that AKOS024591327 could have potential therapeutic effects against conditions like rheumatoid arthritis .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O5S/c30-20-12-15(25-22(32)26-20)11-19-27-28-23(29(19)16-4-2-1-3-5-16)35-13-21(31)24-14-6-7-17-18(10-14)34-9-8-33-17/h1-7,10,12H,8-9,11,13H2,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYBUSMNZOJELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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